molecular formula C16H25NO8 B115129 Dcvir CAS No. 157306-00-8

Dcvir

Cat. No. B115129
M. Wt: 359.37 g/mol
InChI Key: RTBHFFLEWRTMNG-XVSSEFHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DCVIR, also known as 2-(2,4-dichlorophenyl)-2-(p-chlorophenyl) ethylamine, is a compound that has recently gained attention in the scientific community due to its potential use in various research applications.

Mechanism Of Action

DCVIR works by inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, behavior, and other physiological functions. By inhibiting the reuptake of serotonin, DCVIR increases the concentration of serotonin in the brain, which can lead to improvements in mood and behavior.

Biochemical And Physiological Effects

DCVIR has been shown to have a number of biochemical and physiological effects, including increased serotonin levels in the brain, improved mood and behavior, and potential cardiovascular effects. However, more research is needed to fully understand the biochemical and physiological effects of DCVIR.

Advantages And Limitations For Lab Experiments

One of the main advantages of DCVIR for lab experiments is its potential use as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression. However, there are also limitations to using DCVIR in lab experiments, including potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are a number of future directions for research on DCVIR, including further studies on its potential use as an SSRI, its potential effects on the cardiovascular system, and its potential use in other scientific research applications. Additionally, more research is needed to fully understand the biochemical and physiological effects of DCVIR and to determine the optimal dosage and administration methods for different research applications.
Conclusion
DCVIR is a compound that has shown potential for use in various scientific research applications, including neuroscience, pharmacology, and toxicology. While more research is needed to fully understand its effects and potential uses, DCVIR has the potential to contribute to our understanding of the role of serotonin in behavior and mood disorders and to the development of new treatments for depression and other related conditions.

Synthesis Methods

DCVIR can be synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenylacetonitrile with p-chlorobenzylamine in the presence of a reducing agent. The resulting product is then purified through recrystallization to obtain DCVIR with high purity.

Scientific Research Applications

DCVIR has been shown to have potential use in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, DCVIR has been used to study the role of serotonin in behavior and mood disorders. In pharmacology, DCVIR has been shown to have potential use as a selective serotonin reuptake inhibitor (SSRI) for the treatment of depression. In toxicology, DCVIR has been used to study the effects of serotonin on the cardiovascular system.

properties

CAS RN

157306-00-8

Product Name

Dcvir

Molecular Formula

C16H25NO8

Molecular Weight

359.37 g/mol

IUPAC Name

diethyl 2-[[[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]methylidene]propanedioate

InChI

InChI=1S/C16H25NO8/c1-5-21-14(19)9(15(20)22-6-2)7-17-13-12-11(10(8-18)23-13)24-16(3,4)25-12/h7,10-13,17-18H,5-6,8H2,1-4H3/t10-,11?,12?,13+/m1/s1

InChI Key

RTBHFFLEWRTMNG-XVSSEFHLSA-N

Isomeric SMILES

CCOC(=O)C(=CN[C@@H]1C2C([C@H](O1)CO)OC(O2)(C)C)C(=O)OCC

SMILES

CCOC(=O)C(=CNC1C2C(C(O1)CO)OC(O2)(C)C)C(=O)OCC

Canonical SMILES

CCOC(=O)C(=CNC1C2C(C(O1)CO)OC(O2)(C)C)C(=O)OCC

synonyms

DCVIR
N-(2,2-diethoxycarbonylvinyl)-2,3-O-isopropylidene-D-ribofuranosylamine

Origin of Product

United States

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